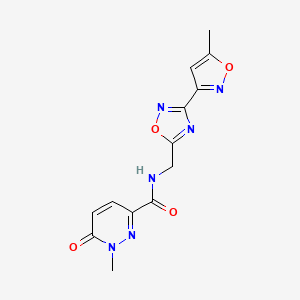
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O4 and its molecular weight is 316.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N5O3, with a molecular weight of approximately 323.312 g/mol. It features a unique combination of isoxazole and oxadiazole rings, which are known for their diverse biological activities. The compound is characterized by its amide functional group , which plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The amide group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Influence of Structural Features : The presence of the isoxazole and oxadiazole rings contributes to its pharmacological profile by allowing interactions with various receptors and enzymes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds containing isoxazole and oxadiazole moieties have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | < 1 µg/mL |
| Compound B | Antifungal | < 0.5 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. It appears to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Studies indicate that the compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines such as IL-17. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial activity.
- Anticancer Screening : In vitro assays on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
- Inflammatory Response Modulation : Research demonstrated that treatment with the compound reduced levels of TNF-alpha in macrophages, suggesting a role in managing inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is poorly soluble in water but shows better solubility in organic solvents like acetone. This property may affect its bioavailability and therapeutic efficacy.
Propriétés
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4/c1-7-5-9(17-22-7)12-15-10(23-18-12)6-14-13(21)8-3-4-11(20)19(2)16-8/h3-5H,6H2,1-2H3,(H,14,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXJWIGKQTIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














